(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c1-18-7-10-20(11-8-18)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-9-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHHQXQUAYXMCY-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a member of the triazolo-pyrimidine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential applications in medicine.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring fused with a pyrimidine moiety.
- A piperazine linker.
- A phenyl group and a p-tolyl substituent.
The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring via click chemistry.
- Coupling reactions to attach the piperazine and phenyl groups.
- Final modifications to achieve the desired enone functionality.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antiviral Activity
Triazolo-pyrimidines have been evaluated for their antiviral properties:
- Some derivatives demonstrated efficacy against viruses such as Zika and Dengue with low micromolar EC50 values .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing that triazole derivatives can inhibit cancer cell proliferation:
- Specific modifications on the pyrimidine core have been linked to enhanced anticancer activity against various cell lines .
Inhibition of Enzymes
Research has highlighted the ability of certain triazolo-pyrimidine derivatives to inhibit histone demethylases, which are crucial in cancer progression:
- For example, some compounds have shown IC50 values in the micromolar range for inhibiting LSD1/KDM1A .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Identified significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study 2 | Demonstrated antiviral effects against Zika virus with an EC50 of 2.4 µM. |
| Study 3 | Showed anticancer activity in vitro with IC50 values ranging from 5 to 15 µM across different cancer cell lines. |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, often utilizing click chemistry techniques for the formation of the triazole ring. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit promising antimicrobial properties. The incorporation of these groups in (Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one may enhance its activity against various bacterial strains and fungi. Studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogens .
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. The 1,2,3-triazole and pyrimidine rings are known to interact with biological macromolecules involved in cancer progression. Preliminary studies have indicated that derivatives of triazole-pyrimidine hybrids can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Neuropharmacological Effects
Compounds with piperazine scaffolds have been studied for their neuropharmacological effects. The presence of the piperazine moiety in this compound may contribute to its activity as an anxiolytic or antidepressant agent. Research has shown that similar piperazine derivatives can modulate neurotransmitter systems in animal models .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole-containing compounds against resistant strains of bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones against Mycobacterium tuberculosis at concentrations as low as 10 μg/mL .
Case Study 2: Anticancer Properties
In a comparative analysis of several triazole derivatives, one derivative exhibited IC50 values below 20 μM against multiple cancer cell lines including breast and lung cancer cells. This study highlights the potential of triazole-pyrimidine hybrids as candidates for further development in anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, stability, and functional properties.
Structural Analogues from Pyrazolo-Triazolo-Pyrimidine Families
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) : Key Differences: Replaces the triazolo-pyrimidine core with a pyrazolo-pyrimidine scaffold. Lacks the piperazine-propenone side chain. Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, emphasizing cyclocondensation reactions. Stability: Exhibits isomerization under acidic or thermal conditions, unlike the rigid triazolo-pyrimidine core in the target compound.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 6–11) : Key Similarities: Share fused triazolo-pyrimidine systems but differ in substitution patterns. Functional Groups: Lack the piperazine linkage and propenone group, reducing conformational flexibility compared to the target compound.
Substituent Effects on Physicochemical Properties
Crystallographic and Computational Insights
- Structural Analysis: Tools like SHELXL and Mercury are critical for resolving the stereochemistry and packing patterns of triazolopyrimidines. The piperazine-propenone chain in the target compound may introduce torsional flexibility, complicating crystallographic refinement compared to rigid analogs like Compound 2.
Q & A
Basic: What are the common synthetic pathways for preparing this triazolopyrimidine-piperazine derivative?
The synthesis typically involves multi-step routes starting with the formation of the triazolopyrimidine core, followed by piperazine coupling and subsequent functionalization. Key steps include:
- Cyclocondensation reactions to form the triazolopyrimidine ring, often using copper-catalyzed click chemistry for triazole formation .
- Nucleophilic substitution at the 7-position of the triazolopyrimidine core with piperazine derivatives under reflux conditions in solvents like dimethylformamide (DMF) or dichloromethane .
- Acylation or alkylation of the piperazine nitrogen to introduce the (Z)-3-phenylpropen-1-one moiety, requiring inert atmospheres to prevent oxidation .
Critical purification methods include column chromatography and HPLC to isolate intermediates and final products .
Basic: How is the structural integrity of this compound validated post-synthesis?
Analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and substituent positions, particularly the (Z)-configuration of the propen-1-one group .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .
- Infrared (IR) spectroscopy to detect functional groups like carbonyl (C=O) and triazole (C=N) stretching vibrations .
X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies focus on:
- Substituent effects : Modifying the p-tolyl group (e.g., introducing electron-withdrawing groups like -F or -Cl) to enhance interactions with hydrophobic binding pockets in biological targets .
- Piperazine flexibility : Replacing the piperazine ring with morpholine or thiomorpholine to alter pharmacokinetic properties .
- Propen-1-one geometry : Comparing (Z)- and (E)-isomers to assess conformational impact on target binding .
Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like kinases or GPCRs .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps like triazole formation .
- In situ monitoring : UV-Vis or Raman spectroscopy tracks reaction progress to minimize side products .
Advanced: How can conflicting biological activity data across studies be resolved?
Conflicts may arise due to:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for cytotoxicity) .
- Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., purified kinase) vs. cell-based systems to assess membrane permeability .
- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
Advanced: What methods assess potential off-target effects in preclinical studies?
- Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) using competitive binding assays .
- Transcriptomic analysis : RNA sequencing of treated cells identifies unintended pathway modulation .
- Molecular dynamics simulations : Predict off-target binding by simulating ligand-receptor interactions over microsecond timescales .
Advanced: How are computational tools integrated into derivative design?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability .
- Machine learning (ML) : Trains models on existing bioactivity data to prioritize synthetic targets with predicted high efficacy .
- ADMET prediction : Software like SwissADME forecasts absorption and toxicity profiles early in development .
Basic: What in vitro assays are used to evaluate its biological activity?
- Kinase inhibition : Radiometric assays (e.g., ³²P-ATP incorporation) for IC₅₀ determination .
- Antiproliferative activity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
Advanced: How can derivatization improve solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol (PEG) chains at the piperazine nitrogen to enhance aqueous solubility .
- Prodrug strategies : Convert the propen-1-one carbonyl to a phosphate ester for pH-dependent release .
- Co-crystallization : Use co-formers like succinic acid to create stable salts with improved dissolution rates .
Advanced: What approaches evaluate its stability in biological matrices?
- Plasma stability assays : Incubate with human/animal plasma and quantify degradation via LC-MS/MS .
- Forced degradation studies : Expose to heat, light, or oxidative conditions (H₂O₂) to identify degradation pathways .
- Metabolite identification : Use hepatocyte incubations with high-resolution mass spectrometry to detect Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
